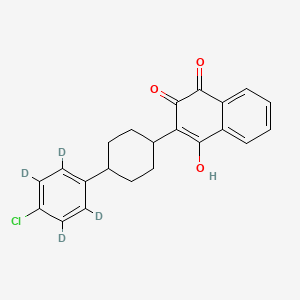![molecular formula C10H9ClN2OS B1462017 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline CAS No. 1094461-21-8](/img/structure/B1462017.png)
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline
Overview
Description
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline and similar compounds involves complex chemical reactions. The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline , have been studied for their antimicrobial properties. These compounds can act against various bacterial and fungal pathogens by inhibiting essential enzymes or disrupting cell wall synthesis . The potential of thiazole derivatives as antimicrobial agents is significant, especially in the face of rising antibiotic resistance.
Anticancer Properties
Research has indicated that thiazole derivatives can exhibit anticancer activities. They can interfere with the proliferation of cancer cells by targeting key signaling pathways or inducing apoptosis . The structural flexibility of thiazole allows for the design of molecules that can selectively target cancer cells, minimizing the impact on healthy cells.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of thiazole derivatives are well-documented. These compounds can reduce inflammation and pain by modulating the production of inflammatory mediators or by directly acting on pain receptors . This makes them potential candidates for the development of new anti-inflammatory and pain-relief medications.
Neuroprotective Role
Thiazole derivatives have shown promise as neuroprotective agents. They may protect nerve cells from damage caused by neurodegenerative diseases or acute injuries by inhibiting neurotoxic processes or promoting neuronal survival . This application is particularly relevant for conditions such as Alzheimer’s and Parkinson’s disease.
Antiviral Activity
Some thiazole derivatives have demonstrated antiviral activity, including against HIV . They can inhibit viral replication by targeting viral enzymes or interfering with the virus’s ability to enter host cells. The development of thiazole-based antivirals could be crucial in managing viral infections.
Antidiabetic Potential
Thiazole derivatives have been explored for their antidiabetic potential. They may exert their effects by influencing insulin secretion, improving insulin sensitivity, or modulating glucose metabolism . This application is of great interest given the global increase in diabetes prevalence.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like the one present in this compound, have been found to exhibit a wide range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a white solid that melts near room temperature . This suggests that its action, efficacy, and stability could be influenced by factors such as temperature and light exposure.
Future Directions
The future directions in the research and development of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline and similar compounds involve the design and synthesis of new molecules with novel modes of action to combat microbial and cancer drug resistance . This includes the study of their pharmacological activities, molecular docking studies, and the development of lead compounds for rational drug designing .
properties
IUPAC Name |
3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMKQCJSMVJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



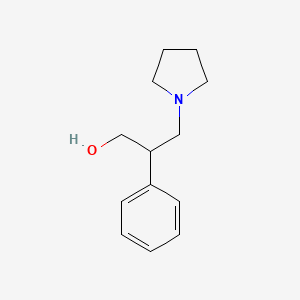

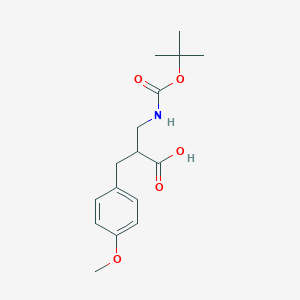
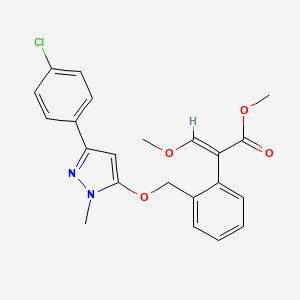
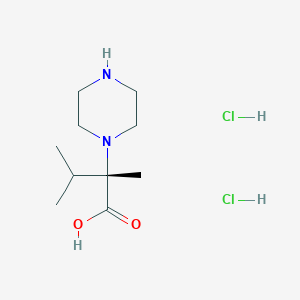

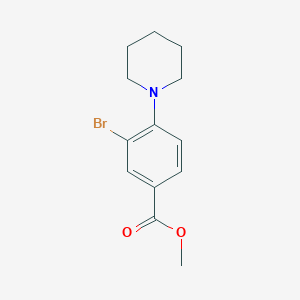
![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)
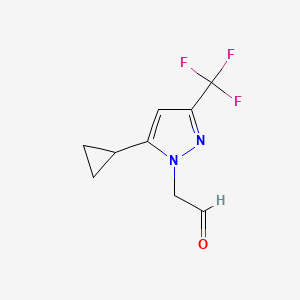
![2-(Methylthio)benzo[d]thiazol-6-ol](/img/structure/B1461951.png)
